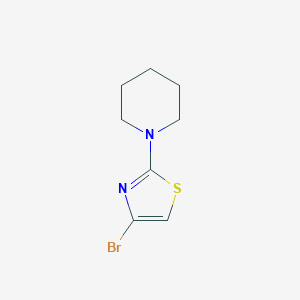

4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE

説明

4-Bromo-2-(piperidin-1-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at the 4-position and a piperidine group at the 2-position.

特性

IUPAC Name |

4-bromo-2-piperidin-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOTYFXRRSJMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

Piperidine acts as a nucleophile, targeting the electron-deficient 2-position of 2,4-dibromothiazole due to the electron-withdrawing effect of the adjacent sulfur atom. The reaction typically proceeds in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C) for 6–16 hours. Bases like sodium carbonate or cesium carbonate are employed to deprotonate piperidine, enhancing its nucleophilicity.

Example Protocol

-

Reactants : 2,4-Dibromothiazole (1 equiv), piperidine (1.2 equiv), Na2CO3 (2 equiv)

-

Solvent : DMF (10 mL per gram of dibromothiazole)

-

Conditions : 100°C, 12 hours under nitrogen

-

Workup : The crude product is extracted with ethyl acetate, washed with 2M HCl (pH 6), and purified via recrystallization from dichloromethane/hexane.

Yield and Regioselectivity

Yields for this method range from 70–85% , with regioselectivity favoring 2-substitution due to the thiazole’s electronic structure. competing 4-substitution is minimal (<5%) under optimized conditions.

Hantzsch Thiazole Synthesis with Brominated Intermediates

The Hantzsch thiazole synthesis offers an alternative pathway, constructing the thiazole ring de novo while introducing bromine and piperidine substituents.

Reaction Design

This method involves condensing a brominated α-haloketone with a thiourea derivative of piperidine:

-

α-Haloketone Preparation : Bromination of acetylpiperidine using N-bromosuccinimide (NBS) yields 2-bromo-1-(piperidin-1-yl)ethanone.

-

Thiourea Synthesis : Piperidine reacts with thiourea in ethanol under reflux to form N-piperidinylthiourea .

-

Cyclization : The α-haloketone and thiourea are heated in ethanol, forming the thiazole ring.

Example Protocol

Challenges and Optimizations

-

Byproduct Formation : Competing formation of 5-bromo isomers may occur, necessitating careful temperature control.

-

Yield : Typical yields are 60–75% , lower than SNAr methods due to multi-step synthesis.

For advanced applications requiring additional functional groups, Suzuki-Miyaura coupling enables the introduction of piperidine via boronic acid intermediates.

Synthesis of Boronic Acid Precursors

A boronic acid derivative of piperidine (e.g., 3-(piperidin-1-yl)phenylboronic acid ) is prepared via palladium-catalyzed borylation of bromopiperidine.

Coupling with 4-Bromothiazole

The boronic acid reacts with 4-bromo-2-iodothiazole under Suzuki conditions:

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : K2CO3

-

Solvent : Toluene/water (3:1)

Yield : 65–80% , with excellent retention of bromine at the 4-position.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| SNAr | 70–85 | High (2-position) | Excellent | Requires 2,4-dibromothiazole |

| Hantzsch Synthesis | 60–75 | Moderate | Moderate | Multi-step, byproduct formation |

| Suzuki Coupling | 65–80 | High | Good | Cost of boronic acid precursors |

Characterization and Validation

Spectroscopic Data

Purity and Recrystallization

Recrystallization from dichloromethane/hexane achieves >99% purity, as verified by HPLC.

Industrial-Scale Considerations

The SNAr method is preferred for large-scale synthesis due to its simplicity and high yield. Patent CN106632302A highlights the avoidance of column chromatography by using pH-controlled extraction , reducing costs. For example, adjusting the aqueous phase to pH 6 with HCl precipitates unreacted starting materials, while the product remains in the organic phase .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes nucleophilic displacement due to the electron-withdrawing effects of the thiazole ring. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C) for optimal yields .

Example Reaction:

4-Bromo-2-(piperidin-1-yl)thiazole + Ammonia → 4-Amino-2-(piperidin-1-yl)thiazole

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | DMF | 80°C | 72% |

The piperidine group enhances ring electron density marginally, but bromine’s leaving-group ability dominates reactivity. Substitutions with amines, alkoxides, and thiols are well-documented .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Aryl boronic acids react with the brominated thiazole under Suzuki conditions to form biaryl derivatives .

Example Reaction:

this compound + Phenylboronic Acid → 4-Phenyl-2-(piperidin-1-yl)thiazole

| Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85% |

Buchwald-Hartwig Amination

Primary and secondary amines couple with the brominated thiazole to form aryl amines .

Example Reaction:

this compound + Piperidine → 4-(Piperidin-1-yl)-2-(piperidin-1-yl)thiazole

| Catalyst | Ligand | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Toluene | 68% |

Oxidation

The thiazole ring undergoes oxidation with hydrogen peroxide or m-CPBA, forming sulfoxide or sulfone derivatives .

Example Reaction:

this compound + H₂O₂ → this compound-1-oxide

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 25°C | 58% |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this is less common due to ring stability.

Functionalization of the Piperidine Moiety

The piperidine group undergoes alkylation or acylation under standard conditions, though steric hindrance from the thiazole ring limits reactivity .

Example Reaction:

this compound + Acetyl Chloride → 4-Bromo-2-(N-acetylpiperidin-1-yl)thiazole

| Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| AcCl | Et₃N | DCM | 41% |

Stability and Reaction Kinetics

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

-

Solubility : Poor in water (<0.1 mg/mL); soluble in DMF, DMSO, and THF .

This compound’s versatility in cross-coupling and substitution reactions underscores its utility in drug discovery and materials science. Future research could explore photocatalytic or enzymatic modifications to enhance reaction efficiency .

科学的研究の応用

Medicinal Chemistry

-

Anticancer Activity :

- 4-Bromo-2-(piperidin-1-yl)thiazole has shown promising results in inhibiting cancer cell proliferation. It inhibits Na+/K(+)-ATPase and Ras oncogene activity, which are crucial for cancer cell growth. In vitro studies have demonstrated its growth inhibitory effects on various human cancer cell lines, including glioma cells .

Cell Line IC50 (µM) HT29 2.01 MCF-7 5.71 PC3 6.14 -

Anti-inflammatory Properties :

- Similar compounds have been reported to exhibit anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

Biological Studies

- Enzyme Interaction Studies :

- Anticonvulsant Activity :

Materials Science

- Organic Semiconductors :

- The compound can be utilized in the development of organic semiconductors due to its electronic properties, making it suitable for applications in electronic devices.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of this compound against six human cancer cell lines. The compound exhibited significant growth inhibition, particularly against HT29 and MCF-7 cell lines, with IC50 values indicating potent activity.

Case Study 2: Anticonvulsant Activity

Research on thiazole-bearing analogues revealed that certain derivatives displayed high anticonvulsant activity in both MES (maximal electroshock) and PTZ (pentylenetetrazol) models. The presence of electron-withdrawing groups was crucial for enhancing anticonvulsant effects .

Pharmacokinetics

The solubility profile of similar compounds suggests good bioavailability, which is essential for therapeutic efficacy. The pharmacokinetic properties indicate that these compounds can be effectively absorbed and distributed within biological systems.

作用機序

Molecular Targets and Pathways:

Enzyme Inhibition: 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE may act as an inhibitor of specific enzymes, disrupting their normal function.

Receptor Binding: The compound can bind to certain receptors, modulating their activity and leading to various biological effects.

Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune response.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of 4-Bromo-2-(Piperidin-1-yl)Thiazole and Analogous Compounds

Substituent Effects on Activity and Physicochemical Properties

- Thiazole vs. Pyrazole/Isoxazole: Thiazole rings (as in this compound) are bioisosteres of pyrazole (celecoxib) and isoxazole (parecoxib), sharing similar electronic profiles but differing in polarity due to sulfur’s larger atomic radius.

- Bromine vs. Chlorine/Methoxy: Bromine’s electronegativity and bulk may influence electronic effects on the thiazole ring, altering binding affinity in COX-2 inhibition.

- Piperidine vs. Diarylamine : Piperidine’s tertiary amine could mimic diarylamine motifs in COX-2 inhibitors (e.g., celecoxib), though its conformational flexibility might reduce target specificity compared to rigid diaryl systems .

Research Findings and Limitations

- COX-2 Inhibition: While 1,3-diarylheterocycles (e.g., pyrazole, triazole) are well-documented COX-2 inhibitors, this compound’s monocyclic structure and lack of diaryl motifs may limit its potency. However, piperidine’s spatial arrangement could partially compensate for this .

- Spectroscopic Data : Compound 16 () shares a piperidinyl group with the target compound but features distinct IR (1707 cm⁻¹ for C=O) and NMR peaks due to its oxazolo-pyridine core .

- Data Gaps : Direct pharmacological data for this compound is absent in the provided evidence. Comparisons rely on structural analogies and inferred mechanisms.

生物活性

4-Bromo-2-(piperidin-1-yl)thiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a thiazole ring substituted with a bromine atom at the fourth position and a piperidine moiety at the second position. This unique configuration is responsible for its diverse biological activities, particularly in cancer research.

Research indicates that this compound exhibits significant anticancer properties by targeting several key pathways involved in tumor growth and progression:

- Inhibition of Na⁺/K⁺-ATPase Activity : This compound has been shown to inhibit Na⁺/K⁺-ATPase activity, which is crucial for maintaining cellular ion balance. The inhibition of this enzyme can lead to altered cellular homeostasis, contributing to reduced cancer cell viability .

- Targeting Oncogenic Pathways : It effectively inhibits the Ras oncogene pathway, which plays a vital role in cell proliferation and survival. By disrupting this pathway, this compound can induce apoptosis in cancer cells .

- Overcoming Resistance Mechanisms : The compound's ability to bypass intrinsic resistance mechanisms associated with cancer cells enhances its efficacy as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including glioma cells. For instance, it showed approximately ten times greater growth inhibitory activity compared to perillyl alcohol against glioma cell lines . The cytostatic effects were independent of intrinsic resistance to pro-apoptotic stimuli commonly found in cancer cells.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives to highlight its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-2-(piperidin-1-yl)thiazole | C₈H₁₁ClN₂S | Similar structure but chlorine instead of bromine; studied for similar anticancer properties. |

| 2-(Piperidin-1-yl)-5-methylthiazole | C₉H₁₃N₂S | Contains a methyl group; potential variations in biological activity due to substitution. |

| 4-Iodo-2-(piperidin-1-yl)thiazole | C₈H₁₁IN₂S | Iodine substitution; may exhibit different reactivity and biological effects compared to brominated analogs. |

These comparisons illustrate how minor modifications in the thiazole structure can lead to significant differences in biological activity and pharmacological potential.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

- Study on Glioma Cells : A study reported that this compound inhibited glioma cell proliferation significantly more than standard treatments, demonstrating its potential as a novel therapeutic agent for brain tumors .

- Na⁺/K⁺-ATPase Inhibition : In research involving purified guinea pig brain preparations, this compound selectively inhibited Na⁺/K⁺-ATPase alpha subunits expressed in gliomas and other cancers, indicating its targeted action .

Q & A

Q. What frameworks ensure ethical rigor in publishing contradictory findings for this compound?

- Methodological Answer : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable). Disclose raw data, experimental protocols, and statistical codes. Use pre-registration platforms (e.g., OSF) to mitigate publication bias. Cross-reference with APA standards for transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。